Product packaging for CHMFL-BTK-01(Cat. No.:CAS No. 2095280-64-9)

CHMFL-BTK-01

Cat. No.: B606658
CAS No.: 2095280-64-9
M. Wt: 647.776
InChI Key: UBXBHXGYYBYXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of BTK in Intracellular Signaling Pathways

BTK acts as a crucial signaling node, integrating signals from multiple cell surface receptors to regulate key cellular processes such as proliferation, differentiation, survival, and migration. nih.govfrontiersin.org

BTK is a central mediator of B-cell receptor (BCR) signaling. nih.govfrontiersin.org Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. frontiersin.org Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). frontiersin.orgnih.gov This phosphorylation event triggers a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NF-κB, which are vital for B-cell activation, proliferation, and survival. researchgate.netnih.gov The proper formation of the immune synapse, a specialized junction between a B cell and an antigen-presenting cell, is also regulated by BTK's kinase and scaffolding functions. frontiersin.org

BTK's role extends beyond B cells to include myeloid cells such as macrophages, neutrophils, and mast cells. mdpi.commdpi.com It is involved in signaling downstream of Fc gamma receptors (FcγR) and Fc epsilon receptors (FcεR). mdpi.commdpi.com In macrophages and monocytes, IgG-coated pathogens or immune complexes binding to FcγR can trigger BTK-dependent signaling, leading to the production of inflammatory cytokines and phagocytosis. nih.govmdpi.comresearchgate.net In mast cells and basophils, the cross-linking of IgE bound to FcεR activates BTK, resulting in degranulation and the release of histamine (B1213489) and other pro-inflammatory mediators. mdpi.comresearchgate.net

BTK also plays a significant role in the innate immune response by participating in Toll-like receptor (TLR) signaling pathways. uni-ulm.defrontiersin.org TLRs are a class of proteins that recognize pathogen-associated molecular patterns (PAMPs). mdpi.com BTK can be activated downstream of several TLRs, including TLR2, TLR3, TLR4, and TLR9, and is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. pnas.orgaai.orgashpublications.org It has been shown to interact with key TLR signaling adaptors like MyD88 and MAL. nih.govfrontiersin.org This places BTK at a critical intersection of adaptive and innate immunity. uni-ulm.de

Involvement in Fcγ and Fcε Receptor Signaling

Pathophysiological Significance of BTK Dysregulation

Given its central role in immune cell signaling, the dysregulation of BTK activity is implicated in a range of diseases.

Overactivation of BTK is a hallmark of various B-cell malignancies, where it drives uncontrolled proliferation and survival of malignant cells. nih.govmdpi.com This reliance on BTK signaling makes it an attractive therapeutic target in cancers such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. mdpi.comnih.govnih.gov The success of BTK inhibitors in treating these diseases has transformed the clinical landscape. nih.govmdpi.com

The involvement of BTK in both B-cell and myeloid cell activation pathways links its dysregulation to autoimmune and inflammatory diseases. nih.govrecludixpharma.com Increased BTK expression and activity have been observed in patients with conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). nih.govfrontiersin.org In these diseases, BTK contributes to the production of autoantibodies by self-reactive B cells and promotes inflammatory responses mediated by myeloid cells. nih.govfrontiersin.org Consequently, BTK inhibitors are being actively investigated as potential treatments for a variety of autoimmune disorders. recludixpharma.comnih.govfrontiersin.org

CHMFL-BTK-01: A Highly Selective Irreversible Inhibitor

This compound was developed through a structure-based drug design approach to create a highly potent and selective irreversible inhibitor of BTK. patsnap.com It covalently binds to the Cys481 residue in the ATP-binding pocket of BTK. patsnap.com

Research Findings on this compound

Preclinical studies have demonstrated the potent and selective nature of this compound.

In Vitro Activity:

this compound exhibits a high potency against BTK with a half-maximal inhibitory concentration (IC50) of 7 nM. medchemexpress.comglpbio.com

It effectively inhibits the autophosphorylation of BTK at the Y223 residue, a key step in its activation, with a cellular EC50 of less than 30 nM. patsnap.com

In cellular assays using U2932 and Pfeiffer cell lines, this compound was shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis. patsnap.com

Selectivity Profile:

A key feature of this compound is its remarkable selectivity. In a KINOMEscan assay against a panel of 468 kinases, it displayed an exceptional selectivity profile (S score (35) = 0.00) at a concentration of 1 µM. patsnap.com

Importantly, it did not significantly inhibit other kinases with similar active site cysteine residues, such as BMX, JAK3, and EGFR. patsnap.com This high selectivity is a critical attribute, as off-target inhibition can lead to unwanted side effects.

While this compound demonstrated potent and selective inhibitory activity in preclinical in vitro and cellular models, it was reported to have poor oral absorption, which has limited its further development as a therapeutic agent. nih.gov Nevertheless, the discovery and characterization of this compound have provided valuable insights for the design of next-generation BTK inhibitors with improved pharmacological properties. nih.gov

Properties

CAS No.

2095280-64-9

Molecular Formula

C38H41N5O5

Molecular Weight

647.776

IUPAC Name

N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide

InChI

InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)

InChI Key

UBXBHXGYYBYXOB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHMFL-BTK-01

Origin of Product

United States

Rational Design and Discovery of Chmfl Btk 01

Structure-Based Drug Design Methodologies

The development of CHMFL-BTK-01 heavily relied on structure-based drug design methodologies. nih.gov This approach utilized the three-dimensional structural information of the target protein, BTK, to guide the design of the inhibitor. A key element of this process was the analysis of the X-ray crystal structure of the BTK kinase domain. nih.gov

Researchers obtained a high-resolution crystal structure (1.585 Å) of the BTK domain in complex with this compound (PDB ID: 5J87). pdbj.orgmdpi.com This structural data provided critical insights into the binding mode, revealing that the inhibitor occupies the ATP-binding pocket and binds to BTK in a DFG-in/C-helix-out inactive conformation. mdpi.com The crystal structure confirmed the specific interactions between the compound and the enzyme, including the formation of hydrogen bonds with key residues like Met477 and Lys430, and the crucial covalent bond with Cys481. mdpi.com This detailed molecular understanding was instrumental in optimizing the inhibitor's structure for potency and selectivity.

Design Rationale for Irreversible BTK Inhibition

The central strategy in the design of this compound was to achieve irreversible inhibition by forming a covalent bond with a specific residue in the BTK active site. nih.gov This was aimed at the Cys481 residue, a non-catalytic cysteine residue present in the ATP-binding pocket of BTK. researchgate.net

The rationale for this approach was twofold: to enhance potency and to improve selectivity. Many contemporary BTK inhibitors also target the Cys481 residue; however, they frequently show cross-reactivity with other kinases like EGFR, JAK3, and BMX, which also possess a structurally analogous cysteine. nih.govpdbj.org The design of this compound specifically sought to overcome this lack of selectivity. nih.gov

To achieve this, the molecule was equipped with an acrylamide (B121943) group, often referred to as a "warhead". This electrophilic group is designed to undergo a Michael addition reaction with the nucleophilic thiol group of the Cys481 residue. The formation of this stable, covalent bond leads to the irreversible inactivation of the BTK enzyme. nih.gov The specificity of this interaction was confirmed through mutagenesis experiments where the Cys481 was replaced with a serine (C481S); the mutant BTK was remarkably resistant to inhibition by this compound, confirming the compound's targeted, irreversible binding mode. nih.govpdbj.org

Chemical Scaffold Derivation and Key Structural Modifications

The molecular architecture of this compound is the result of meticulous structure-activity relationship (SAR) studies. nih.govnih.gov The compound is built upon a pyridinone nucleus. mdpi.com Some analyses also describe the core as being derived from a 5-phenoxy-2-aminopyridine scaffold. researchgate.net

The structure of this compound can be described as having three main components:

Electrophilic Warhead : An acrylamide group that enables the covalent bond formation with Cys481.

Central Scaffold : A pyridinone ring linked to a 4-(morpholine-4-carbonyl)phenyl group, which provides key hydrogen-bonding interactions with the kinase hinge region.

Peripheral Substituents : A 2-methylphenyl-4-(tert-butyl)benzamide moiety designed to optimize hydrophobic interactions within the kinase's back pocket.

The development process started from initial lead compounds and involved iterative modifications to enhance potency and selectivity. For instance, the introduction of a tert-butyl group was a key modification aimed at reducing off-target binding while maintaining potency. This systematic optimization process, guided by structural insights, led to the final compound, this compound. nih.gov

Relationship to Other Bruton's Tyrosine Kinase Inhibitors

This compound was developed to be a highly selective BTK inhibitor, distinguishing it from first-generation inhibitors like ibrutinib (B1684441). nih.gov While ibrutinib is a highly effective, FDA-approved BTK inhibitor, it is known to have off-target effects on other kinases, including those in the Tec and EGFR families, which can lead to side effects. researchgate.net

The design of this compound successfully addressed this issue. In a comprehensive kinase panel screening (KINOMEscan) across 468 kinases and their mutants, this compound displayed an exceptional selectivity profile (S score (35) = 0.00 at 1 µM), indicating no significant off-target activity. nih.govpdbj.org It completely avoided inhibition of BMX, JAK3, and EGFR at this concentration. nih.govpdbj.org This high selectivity is a key advantage over many other irreversible BTK inhibitors. nih.gov

Hybridization strategies have been noted as a method to convert reversible inhibitors into more selective irreversible ones, and this compound is cited as a successful example of such an approach. researchgate.netresearchgate.net

FeatureThis compoundIbrutinibAcalabrutinib
BTK IC₅₀7 nM nih.gov~0.5 nM~5.1 nM
Binding TypeIrreversible (Covalent with Cys481) nih.govIrreversible (Covalent with Cys481) researchgate.netIrreversible (Covalent with Cys481) nih.gov
Core ScaffoldPyridinone mdpi.com1H-pyrazolo[3,4-d]pyrimidin-4-amine nih.govImidazo[1,5-a]pyrazin-8-amine nih.gov
Reported Off-Target Kinase InhibitionNone observed for BMX, JAK3, EGFR at 1 µM nih.govpdbj.orgEGFR, TEC family kinases Considered more selective than Ibrutinib nih.gov

Molecular Mechanisms of Btk Inhibition by Chmfl Btk 01

Covalent Binding Modality to Cysteine 481

The irreversible inhibition of BTK by CHMFL-BTK-01 is achieved through a specific and targeted covalent interaction with Cysteine 481 (Cys481). rcsb.org This residue is located within the ATP-binding site of the kinase. nih.govfrontiersin.org The covalent modification is a two-step process that begins with the non-covalent binding of the inhibitor within the active site, followed by the formation of the permanent covalent bond. acs.org

Characterization of Michael Addition Reaction

The formation of the covalent bond between this compound and Cys481 occurs via a Michael addition reaction. This type of reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgslideshare.netbyjus.com In this specific interaction, the thiol group of the Cys481 residue acts as the nucleophile. It attacks the β-carbon of the acrylamide (B121943) "warhead" present in the structure of this compound. This reaction is facilitated by the initial non-covalent positioning of the inhibitor, which optimally orients the acrylamide group in proximity to Cys481.

The key steps of the Michael addition in this context are:

Nucleophilic Attack: The sulfur atom of the Cys481 thiol group performs a nucleophilic attack on the electron-deficient β-carbon of the acrylamide moiety of this compound. libretexts.org

Proton Transfer: This is followed by a proton transfer step, which stabilizes the newly formed adduct.

Formation of Covalent Adduct

The result of the Michael addition reaction is the formation of a stable, irreversible thioether covalent adduct between this compound and the BTK enzyme. This covalent linkage permanently blocks the active site of BTK, preventing its normal enzymatic activity, which includes the autophosphorylation of tyrosine residue Y223. medchemexpress.com The irreversible nature of this bond has been confirmed through experimental methods such as X-ray crystallography and mutagenesis studies where the Cys481 was replaced by a serine, which abrogated the covalent binding. rcsb.org

Structural Analysis of the BTK-CHMFL-BTK-01 Complex

The precise interactions and conformational changes upon inhibitor binding have been elucidated through structural studies, primarily X-ray crystallography.

X-ray Crystallography Insights (PDB ID: 5J87)

The crystal structure of the BTK kinase domain in complex with this compound has been solved and is available in the Protein Data Bank under the accession code 5J87. rcsb.orgebi.ac.ukwwpdb.org This structure provides definitive evidence of the covalent bond formation with Cys481 and reveals the detailed binding mode of the inhibitor. rcsb.org The resolution of the crystal structure confirms the irreversible nature of the binding and the specific orientation of the inhibitor within the active site.

PDB ID Molecule Source Organism Resolution Publication
5J87Tyrosine-protein kinase BTK complexed with this compoundHomo sapiens1.585 ÅLiang, Q., et al. (2017) Eur J Med Chem

Inhibitor Occupancy within the ATP-Binding Pocket

The crystal structure (PDB: 5J87) shows that this compound occupies the ATP-binding pocket of the BTK kinase domain. nih.gov The pyridinone core of the inhibitor settles into the adenine-binding region. Key interactions that stabilize the non-covalent binding phase include hydrogen bonds with backbone atoms of residues such as Methionine 477 (Met477) and Lysine 430 (Lys430). This precise positioning within the ATP-binding pocket is crucial for aligning the acrylamide group for the subsequent covalent reaction with Cys481.

Conformational State of BTK Upon Binding (DFG-in/C-helix-out)

Upon binding of this compound, the BTK kinase domain adopts an inactive conformation characterized as "DFG-in" and "C-helix-out".

DFG-in: The DFG motif is a highly conserved sequence at the beginning of the activation loop in kinases. nih.govresearchgate.net In the "DFG-in" conformation, the aspartate (D) residue points into the ATP-binding site, and the phenylalanine (F) residue is oriented towards a hydrophobic core. This conformation is typically associated with both active and some inactive states. nih.govresearchgate.net

C-helix-out: The αC-helix is a critical regulatory element in the N-lobe of the kinase domain. The "C-helix-out" conformation is an inactive state where the helix is displaced outwards, disrupting the formation of a key salt bridge required for catalytic activity. nih.govelifesciences.org

The stabilization of this specific DFG-in/C-helix-out inactive conformation by this compound contributes to its high selectivity, as different kinases have distinct conformational preferences.

Molecular Mechanisms of this compound's Inhibition of Bruton's Tyrosine Kinase

This compound is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. glpbio.commedchemexpress.comadooq.com Its mechanism of action is centered on forming a covalent bond with a specific cysteine residue within the kinase's active site, effectively neutralizing its enzymatic function.

Critical Intermolecular Interactions

The high selectivity and potent inhibition of this compound are attributed to its specific interactions with key amino acid residues within the BTK active site. X-ray crystallography studies have been instrumental in revealing these critical interactions. mdpi.com

Notably, this compound forms hydrogen bonds with Met477 and Lys430. mdpi.comresearcherslinks.com The interaction with Met477 involves both its main chain amide and carbonyl groups. mdpi.com These hydrogen bonds, along with a covalent bond formed with Cys481, anchor the inhibitor within the ATP-binding pocket. mdpi.com This binding occurs while the kinase is in a DFG-in/C-helix-out inactive conformation. mdpi.com The specificity of this compound is further enhanced by hydrophobic interactions within the hinge region of BTK.

Modulation of Kinase Activity

This compound's interaction with BTK leads to a significant modulation of the kinase's activity, impacting its enzymatic function and downstream signaling cascades.

Inhibition of BTK Enzymatic Activity (IC50 Determination)

This compound demonstrates potent inhibition of BTK's enzymatic activity. glpbio.commedchemexpress.comadooq.com The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, has been determined to be 7 nM. glpbio.commedchemexpress.comadooq.com This low nanomolar value underscores the high potency of this compound as a BTK inhibitor. nih.gov The irreversible nature of this inhibition is confirmed by experiments showing that a version of the compound where the reactive acrylamide group is saturated loses its inhibitory activity.

CompoundTargetIC50 (nM)Assay Method
This compoundBTK7ADP-Glo Assay

Attenuation of BTK Auto-phosphorylation (e.g., Y223)

A critical step in the activation of BTK is its auto-phosphorylation at the tyrosine 223 (Y223) residue. glpbio.commedchemexpress.commedkoo.com this compound effectively inhibits this process. glpbio.commedchemexpress.commedkoo.com Studies have shown that it potently suppresses the auto-phosphorylation of BTK at Y223, with an EC50 value of less than 30 nM. nih.gov This inhibition of auto-phosphorylation is a key mechanism by which this compound prevents the activation of BTK and subsequent downstream signaling. nih.gov

Downstream Signaling Cascade Inhibition (e.g., PLCγ2 Phosphorylation)

Once activated, BTK phosphorylates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2). mdpi.comnih.govwikipedia.org This phosphorylation is a critical event that propagates the signal from the B-cell receptor. mdpi.comnih.gov this compound has been shown to inhibit the phosphorylation of PLCγ2. mdpi.comnih.gov For instance, in Ramos B-cells, CHMFL-BTK-11, a closely related compound, inhibited the phosphorylation of PLCγ2 at Y1217 at a concentration of 300 nM. nih.govresearchgate.net This demonstrates that by inhibiting BTK, this compound effectively blocks the entire downstream signaling cascade that is dependent on BTK activity. mdpi.com

CompoundDownstream TargetEffectCell LineConcentration
CHMFL-BTK-11PLCγ2 (Y1217) PhosphorylationInhibitionRamos300 nM
This compoundBTK (Y223) Auto-phosphorylationInhibitionU2932 and Pfeiffer cellsEC50 < 30 nM

Kinase Selectivity and Off Target Interaction Profiling of Chmfl Btk 01

Comprehensive Kinome Screening Analysis (S-score)

A comprehensive kinase screening analysis, known as KINOMEscan, was performed to assess the selectivity of CHMFL-BTK-01. nih.govpdbj.org In a panel of 468 kinases and their mutants, this compound exhibited a high degree of selectivity at a concentration of 1 µM. nih.govpdbj.orgpatsnap.com The selectivity score, or S-score(35), was determined to be 0.00, indicating that this compound did not significantly bind to any other kinase in the panel besides its intended target, BTK. nih.govpatsnap.com This demonstrates a very focused interaction profile for the compound.

In a similar but distinct study, another related compound, CHMFL-BTK-11, was evaluated using the KinomeScan™ technology against 456 kinases and mutants. nih.govresearchgate.net At a 1 µM concentration, CHMFL-BTK-11 also showed high selectivity with an S-score(10) of 0.01, with strong binding observed only for BTK and Janus kinase 3 (JAK3). nih.govresearchgate.net

Table 1: Kinome Screening Selectivity Scores

Compound Number of Kinases/Mutants Screened Concentration S-Score Reference
This compound 468 1 µM 0.00 nih.govpdbj.orgpatsnap.com
CHMFL-BTK-11 456 1 µM 0.01 nih.govresearchgate.net

Selectivity Profile Against Other Tec Family Kinases (e.g., BMX)

The Tec family of kinases includes BTK, bone marrow tyrosine kinase on chromosome X (BMX), interleukin-2-inducible T-cell kinase (ITK), tyrosine kinase expressed in hepatocellular carcinoma (TEC), and tyrosine-protein kinase (TXK). mdpi.comnih.gov Due to structural similarities within this family, assessing an inhibitor's selectivity is crucial.

This compound was found to completely abolish the activity of BMX kinase. nih.govpdbj.orgproteopedia.org This is a significant finding, as many BTK inhibitors also show activity against other Tec family members. mdpi.com For context, another compound, CHMFL-BMX-078, was specifically designed as a BMX inhibitor and achieved at least a 40-fold selectivity over BTK. nih.govresearchgate.net In contrast to the broad activity of some inhibitors like ibrutinib (B1684441), which also inhibits other Tec kinases, the high selectivity of compounds like this compound and the targeted design of others like CHMFL-BMX-078 highlight different strategies in kinase inhibitor development. nih.govmdpi.com

Specificity Against Other Non-Tec Family Tyrosine Kinases (e.g., JAK3, EGFR)

A key challenge in developing irreversible BTK inhibitors is avoiding off-target effects on other kinases that have a similar active site cysteine residue, such as JAK3 and epidermal growth factor receptor (EGFR). nih.govpdbj.org this compound was specifically designed to overcome this and demonstrated a high degree of specificity. nih.govpdbj.org Studies have shown that this compound completely abolished the activity of both JAK3 and EGFR. nih.govpdbj.orgpatsnap.comproteopedia.org

For comparison, the related compound CHMFL-BTK-11 was also found to bind to JAK3 in binding assays. nih.govresearchgate.net However, further biochemical assays revealed an IC50 of 227 nM against purified JAK3, and a much higher concentration (GI50 of 2.3 µM) was needed to inhibit TEL-JAK3-BaF3 cells, indicating it is not a potent inhibitor of JAK3 in a cellular context. nih.govresearchgate.net This suggests that while some interaction may be detected in binding assays, it doesn't always translate to potent inhibition.

Table 2: Off-Target Kinase Activity of this compound and Related Compounds

Compound Off-Target Kinase Activity Reference
This compound BMX Completely Abolished nih.govpdbj.orgproteopedia.org
This compound JAK3 Completely Abolished nih.govpdbj.orgpatsnap.comproteopedia.org
This compound EGFR Completely Abolished nih.govpdbj.orgpatsnap.comproteopedia.org
CHMFL-BTK-11 JAK3 IC50: 227 nM (biochemical); GI50: 2.3 µM (cellular) nih.govresearchgate.net

Comparative Analysis with Reversible BTK Inhibitor Analogues

The irreversible nature of this compound is attributed to its acrylamide (B121943) "warhead," which forms a covalent bond with Cys481 of BTK. To confirm this, a reversible analogue, CHMFL-BTK-12, was synthesized where the acrylamide was saturated to a propionamide, preventing covalent bond formation. researchgate.net

In a study on the related compound CHMFL-BTK-11, the reversible version (CHMFL-BTK-12) showed a significant loss of inhibitory activity against BTK, with an IC50 greater than 10 µM, compared to the 26.82 nM IC50 of the irreversible CHMFL-BTK-11. researchgate.net Furthermore, in cellular assays, the reversible compound did not show apparent inhibitory activity up to 3 µM. researchgate.net This stark difference in potency highlights the importance of the irreversible binding mechanism for the efficacy of this class of inhibitors. Another reversible BTK inhibitor, CGI-1746, also did not induce BTK degradation, a feature observed with covalent inhibitors. acs.org

Cellular and in Vitro Biological Activities of Chmfl Btk 01

Impact on Cell Cycle Dynamics

Induction of G0/G1 Phase Arrest

CHMFL-BTK-01 has been demonstrated to halt the progression of the cell cycle in specific cancer cell lines. pdbj.orgnih.gov Studies have shown that treatment with this compound leads to an arrest in the G0/G1 phase of the cell cycle. pdbj.orgnih.gov This effect is a direct consequence of inhibiting BTK, which plays a critical role in the signaling pathways that drive cell cycle progression. The arrest in the G0/G1 phase prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division and proliferation. This activity has been observed in B-cell lymphoma cell lines such as U2932 and Pfeiffer cells. pdbj.orgnih.gov

A related compound, CHMFL-BTK-11, which also functions as an irreversible BTK inhibitor, similarly induces G0/G1 phase arrest in Ramos, MOLM13, and Pfeiffer cells. researchgate.netnih.gov

Promotion of Apoptotic Pathways

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in susceptible cell lines. pdbj.orgnih.gov By blocking the pro-survival signals mediated by BTK, the compound triggers the intrinsic apoptotic pathway. This has been observed in B-cell lymphoma models, including U2932 and Pfeiffer cells, where the inhibition of BTK leads to the activation of caspases and subsequent cell death. pdbj.orgnih.gov

Similarly, the related inhibitor CHMFL-BTK-11 has also been shown to induce apoptosis in Ramos, MOLM13, and Pfeiffer cells. researchgate.netnih.gov

Suppression of B-cell Activation and Proliferation

A primary function of BTK is its central role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, differentiation, and proliferation. mdpi.comacs.orgnih.gov this compound, by inhibiting BTK, effectively suppresses these processes. Research has shown that a related compound, CHMFL-BTK-11, potently blocks BCR signaling stimulated by anti-IgM in both Ramos cell lines and primary human B-cells. researchgate.net This inhibition of BCR signaling directly translates to the suppression of activated B-cell proliferation. researchgate.netresearchgate.net

Modulation of Inflammatory Mediator Secretion

BTK is also involved in signaling pathways that regulate the production of inflammatory cytokines. The compound CHMFL-BTK-11, a closely related irreversible BTK inhibitor, has been shown to modulate the secretion of several key inflammatory mediators. researchgate.net

In studies using a rat model of adjuvant-induced arthritis, CHMFL-BTK-11 was found to inhibit the secretion of pro-inflammatory factors such as immunoglobulin G1 (IgG1), IgG2, IgM, and Interleukin-6 (IL-6). researchgate.netmdpi.com Conversely, it stimulated the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netmdpi.com IL-10 is known to downregulate inflammatory responses. plos.orgnih.gov

Furthermore, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), CHMFL-BTK-11 dose-dependently inhibited the production of Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α and IL-6 are key pro-inflammatory cytokines involved in a variety of inflammatory diseases. mdpi.commdpi.com

Effects on Phagocytic Activity of Immune Cells

Research on the related compound CHMFL-BTK-11 has indicated its ability to inhibit the phagocytic activity of peritoneal macrophages (PMΦ) in a rat model of arthritis. researchgate.netmdpi.com Phagocytosis is a critical process in the immune response, involving the engulfment of pathogens, cellular debris, and other foreign particles. rsc.org While direct studies on this compound's effect on phagocytosis are limited, the inhibition of BTK has been shown by other inhibitors to reduce phagocytosis in microglia and macrophages. nih.gov

Efficacy in Specific Cellular Models

The efficacy of this compound has been demonstrated in several cellular models, primarily those of B-cell malignancies.

Cell LineEffect of this compoundFinding
U2932Cell Cycle Arrest & ApoptosisInduced G0/G1 phase arrest and promoted apoptosis. pdbj.orgnih.gov
PfeifferCell Cycle Arrest & ApoptosisInduced G0/G1 phase arrest and promoted apoptosis. pdbj.orgnih.gov

The compound potently inhibits the autophosphorylation of BTK at the Y223 site, a critical step in its activation, with an EC50 of less than 30 nM. pdbj.orgnih.gov

The related compound, CHMFL-BTK-11, has shown efficacy in the following models:

Cell Line / ModelEffect of CHMFL-BTK-11Finding
RamosCell Cycle Arrest & ApoptosisInduced G0/G1 phase arrest and promoted apoptosis. researchgate.netnih.gov
MOLM13Cell Cycle Arrest & ApoptosisInduced G0/G1 phase arrest and promoted apoptosis. researchgate.netnih.gov
PfeifferCell Cycle Arrest & ApoptosisInduced G0/G1 phase arrest and promoted apoptosis. researchgate.netnih.gov
Human PBMCInhibition of TNF-α ProductionDose-dependently inhibited LPS-stimulated TNF-α production. researchgate.net
Adjuvant-Induced Arthritis Rat ModelAnti-inflammatory EffectsAmeliorated inflammatory response by blocking B-cell proliferation and modulating cytokine secretion. researchgate.netresearchgate.net

Hematological Malignancy Cell Lines (e.g., U2932, Pfeiffer, Ramos, MOLM13)

This compound has demonstrated significant activity against various hematological malignancy cell lines by inhibiting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. medchemexpress.comresearchgate.net The compound exerts its effect by irreversibly binding to the Cys481 residue in the active site of BTK. pdbj.org

In B-cell lymphoma models, this compound has shown potent antiproliferative and pro-apoptotic effects. Specifically, in U2932 (diffuse large B-cell lymphoma) and Pfeiffer (diffuse large B-cell lymphoma) cell lines, the compound effectively induced apoptosis. pdbj.org Furthermore, treatment with this compound led to the arrest of the cell cycle in the G0/G1 phase in both U2932 and Pfeiffer cells. pdbj.org The compound also potently inhibited the auto-phosphorylation of BTK at the Y223 residue, a key step in its activation, with an EC50 value of less than 30 nM. pdbj.org

While direct and detailed data for this compound's activity on Ramos (Burkitt's lymphoma) and MOLM13 (acute myeloid leukemia) cell lines is less explicitly available in the provided search results, a closely related and highly selective BTK inhibitor, CHMFL-BTK-11, has been shown to induce apoptosis in Ramos, MOLM13, and Pfeiffer cells. patsnap.comresearchgate.net Another compound from the same research program, CHMFL-FLT3-122, significantly inhibited the proliferation of FLT3-ITD positive AML cancer cell lines, including MOLM13 and MOLM14. probechem.commedchemexpress.comnih.gov

Table 1: In Vitro Activity of this compound in Hematological Malignancy Cell Lines

Cell Line Cancer Type Observed Effects of this compound Citations
U2932 Diffuse Large B-Cell Lymphoma Induces apoptosis, arrests cell cycle in G0/G1 phase, inhibits BTK Y223 auto-phosphorylation (EC50 < 30 nM). pdbj.org
Pfeiffer Diffuse Large B-Cell Lymphoma Induces apoptosis, arrests cell cycle in G0/G1 phase. pdbj.orgresearchgate.net
Ramos Burkitt's Lymphoma A related compound (CHMFL-BTK-11) induces apoptosis and inhibits BTK signaling. patsnap.comresearchgate.netnih.gov N/A

| MOLM13 | Acute Myeloid Leukemia | A related compound (CHMFL-BTK-11) induces apoptosis. patsnap.comresearchgate.net Another related compound (CHMFL-FLT3-122) inhibits proliferation. probechem.comnih.gov | N/A |

Primary Human B Cells

Research on compounds related to this compound highlights the inhibitory effects on primary human B cells. A similar highly selective BTK inhibitor, CHMFL-BTK-11, demonstrated potent blockage of B-cell receptor signaling stimulated by anti-IgM in isolated primary human B cells. patsnap.comnih.govresearchgate.netnih.gov This action is crucial as BTK is a key regulator of B cell development, activation, and survival. medchemexpress.comacs.orgmdpi.com The inhibition of the BCR signaling pathway is a primary mechanism for the therapeutic potential of BTK inhibitors in B-cell malignancies. acs.orgoncotarget.com

Human Peripheral Blood Mononuclear Cells (PBMC)

This compound has been evaluated for its effects on human peripheral blood mononuclear cells (PBMCs), which are a diverse population of immune cells including lymphocytes and monocytes. atcc.orgcriver.comstemcell.com In in vitro studies, this compound exhibited a dose-dependent inhibition of TNFα (Tumor Necrosis Factor-alpha) production in PBMCs that were stimulated with lipopolysaccharide (LPS). This effect is attributed to the modulation of BTK-mediated signaling pathways rather than direct cytotoxicity to the cells.

Similarly, the related compound CHMFL-BTK-11 was found to significantly inhibit the LPS-stimulated production of TNF-α in human PBMC cells. patsnap.comnih.govnih.gov Notably, this inhibitory action on cytokine production occurred while only weakly affecting the proliferation of normal PBMC cells, suggesting a degree of selectivity for activated immune pathways over basal cell viability. patsnap.comnih.govnih.gov

Table 2: Effect of this compound on Human PBMCs

Cell Type Stimulant Observed Effect Citation

| Human PBMC | Lipopolysaccharide (LPS) | Dose-dependent inhibition of TNFα production. | |

Preclinical Efficacy and Mechanistic Investigations in Disease Models

Assessment in In Vitro Disease-Relevant Cell Models (e.g., B-cell lymphoma, leukemia)

The preclinical efficacy of CHMFL-BTK-01, a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), has been evaluated in various in vitro models of B-cell malignancies. glpbio.com With an IC50 value of 7 nM, this compound demonstrates potent inhibition of BTK activity. glpbio.commedchemexpress.com

In studies using B-cell lymphoma cell lines such as U2932 and Pfeiffer cells, this compound has been shown to induce apoptosis and arrest the cell cycle. It effectively inhibits the autophosphorylation of BTK at the Y223 residue with an EC50 of less than 30 nM, a key step in the activation of the B-cell receptor (BCR) signaling pathway.

Further investigations in Ramos cells, a Burkitt's lymphoma cell line with high BTK expression, revealed that CHMFL-BTK-11, a closely related compound, potently blocked BTK Y223 phosphorylation at concentrations less than 100 nM following anti-IgM stimulation. researchgate.netnih.govresearchgate.net This inhibition extended to downstream signaling molecules, including PLCγ2, ERK, and AKT, albeit at varying concentrations. nih.govresearchgate.net Specifically, it inhibited PLCγ2 Y1217 phosphorylation at 300 nM and ERK phosphorylation at 300 nM. nih.govresearchgate.net AKT S473 phosphorylation was affected at 1000 nM. nih.govresearchgate.net

The compound's inhibitory action is not limited to malignant B-cells. In human peripheral blood mononuclear cells (PBMCs), CHMFL-BTK-11 demonstrated a dose-dependent inhibition of TNF-α production stimulated by lipopolysaccharide (LPS), with significant effects observed starting at a concentration of 1 μM. researchgate.net This suggests a modulatory effect on inflammatory signaling pathways. researchgate.net However, it only weakly affected the proliferation of normal PBMC cells under the same conditions. nih.govnih.gov

The specificity of this compound for BTK is a key feature. Unlike first-generation inhibitors such as ibrutinib (B1684441), it exhibits minimal off-target activity against other kinases like BMX, JAK3, or EGFR at a concentration of 1 μM. This high selectivity is attributed to its unique binding mechanism to the Cys481 residue in the kinase active site.

Interactive Data Table: In Vitro Activity of CHMFL-BTK Compounds

CompoundTarget/AssayCell LineIC50/EC50Key Findings
This compoundBTK Kinase Activity-7 nMPotent and selective irreversible inhibitor.
This compoundBTK Y223 AutophosphorylationB-cell lymphoma lines< 30 nMEffective inhibition of a key activation step.
CHMFL-BTK-11BTK Y223 PhosphorylationRamos< 100 nMPotent blockage of BCR signaling.
CHMFL-BTK-11PLCγ2 Y1217 PhosphorylationRamos300 nMInhibition of downstream signaling.
CHMFL-BTK-11ERK PhosphorylationRamos300 nMInhibition of downstream signaling.
CHMFL-BTK-11TNF-α Production (LPS-stimulated)Human PBMCsStarting at 1 µMDose-dependent inhibition of inflammatory cytokine.
CHMFL-BTK-11Normal B-cell ProliferationHuman B-cellsGI50: 0.8 µMModerate inhibition of normal B-cell proliferation.

Evaluation in In Vivo Animal Models of Disease

Efficacy in Autoimmune Disease Models (e.g., Adjuvant-Induced Arthritis in Rats)

The therapeutic potential of BTK inhibition by compounds like CHMFL-BTK-11 has been explored in in vivo models of autoimmune diseases, particularly adjuvant-induced arthritis (AIA) in rats, which serves as a model for rheumatoid arthritis. nih.govresearchgate.netmdpi.com

A key mechanism underlying the efficacy of CHMFL-BTK-11 in the AIA model is the blockage of activated B-cell proliferation. nih.govmdpi.com B-cells play a crucial role in the pathogenesis of rheumatoid arthritis through the production of autoantibodies and the presentation of antigens to T-cells. By inhibiting BTK, CHMFL-BTK-11 effectively disrupts the B-cell receptor signaling necessary for the activation and proliferation of these cells in the inflammatory environment of the arthritic joint. nih.govmdpi.com

Interactive Data Table: In Vivo Efficacy of CHMFL-BTK-11 in Adjuvant-Induced Arthritis Rat Model

ParameterObservationImplication
Inflammatory Response
Paw SwellingSignificantly reduced. researchgate.netAmelioration of local inflammation.
Arthritis IndexImproved scores. researchgate.netReduction in overall disease severity.
HistopathologyDecreased synovial inflammation and bone destruction. researchgate.netProtection against joint damage.
B-cell Function
Activated B-cell ProliferationBlocked. nih.govmdpi.comInhibition of a key pathogenic cell type.
Immunoglobulin Secretion
IgG1, IgG2, IgMInhibited. nih.govmdpi.comReduction in autoantibody production.
Cytokine Modulation
IL-6Secretion inhibited. nih.govmdpi.comDecrease in a pro-inflammatory cytokine.
IL-10Secretion stimulated. nih.govIncrease in an anti-inflammatory cytokine.
Inhibition of Activated B-cell Proliferation

Studies in Hematological Malignancy Xenograft Models (focus on target engagement and pathway inhibition)

The in vivo efficacy of highly selective BTK inhibitors has also been demonstrated in xenograft models of hematological malignancies. nih.gov These studies are crucial for confirming the on-target activity and downstream pathway inhibition of these compounds in a living organism.

In a xenograft model using REC-1 cells (mantle cell lymphoma), oral administration of CHMFL-BTK-85, another novel covalent BTK inhibitor, resulted in significant tumor regression. nih.gov This anti-tumor effect was dose-dependent. nih.gov Importantly, analysis of the tumor tissues from these mice confirmed that the BTK-mediated signaling pathway was dose-dependently inhibited, consistent with the observed in vivo anti-tumor phenotype. nih.gov This provides direct evidence of target engagement and pathway inhibition in the tumor microenvironment.

Furthermore, in a disseminated mouse model using intravenously inoculated REC-1 cells, CHMFL-BTK-85 administration led to a significant extension of survival. nih.gov These findings underscore the potential of highly selective BTK inhibitors to effectively target and suppress the growth of B-cell malignancies in vivo by directly inhibiting the BTK signaling cascade within the cancer cells. nih.gov

Molecular Mechanisms of Resistance to Irreversible Btk Inhibitors

Characterization of BTK Cysteine 481 to Serine (C481S) Mutation

The most prevalent mechanism of acquired resistance to irreversible BTK inhibitors, such as ibrutinib (B1684441), involves a mutation at the covalent binding site within the BTK protein. hematologyandoncology.netnih.govaacrjournals.org These inhibitors are designed to form a permanent, irreversible bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK, leading to its inactivation. hematologyandoncology.netonclive.com

A single nucleotide substitution that changes this cysteine to a serine (C481S) is the most frequently observed mutation in patients who develop resistance. nih.govaacrjournals.orgoncotarget.com The substitution of the sulfur-containing cysteine with the hydroxyl-containing serine prevents the formation of the covalent bond between the inhibitor and BTK. nih.gov As a result, the inhibition becomes reversible and significantly weaker. nih.govnih.gov Given the relatively short half-life of many irreversible BTK inhibitors, this reversible binding is insufficient to maintain effective long-term suppression of BTK activity, allowing the kinase to regain its function and drive disease progression. hematologyandoncology.net This specific mutation has been identified in a significant percentage of patients with chronic lymphocytic leukemia (CLL) who relapse on ibrutinib therapy. aacrjournals.orgnih.gov

Identification of Other BTK-Associated Resistance Mutations

While the C481S mutation is the most common, other mutations within the BTK gene have also been identified in the context of resistance to irreversible inhibitors. These mutations, although less frequent, can also impair drug efficacy.

Mutations at the "gatekeeper" residue, Threonine 474 (T474), such as T474I and T474M, have been detected in cases of acquired resistance. osti.govacs.orgresearchgate.net The gatekeeper residue plays a critical role in controlling access to the hydrophobic pocket of the kinase domain. Alterations at this site can sterically hinder the binding of the inhibitor.

Another identified mutation is L528W, which has been found in patients treated with both covalent and non-covalent BTK inhibitors. cllsociety.org This mutation can also interfere with inhibitor binding and contribute to resistance. The emergence of these non-C481 mutations highlights the diversity of resistance mechanisms that can arise under the selective pressure of targeted therapy. oncotarget.comashpublications.org

BTK Resistance Mutation Location Effect on Inhibitor Binding References
C481SATP-binding pocketPrevents covalent bond formation, leading to reversible and weaker inhibition. hematologyandoncology.netnih.govaacrjournals.orgoncotarget.comnih.gov
T474I/MGatekeeper residueSterically hinders inhibitor binding. osti.govacs.orgresearchgate.net
L528WKinase domainInterferes with inhibitor binding. cllsociety.org

Role of Phospholipase Cγ2 (PLCG2) Mutations in Resistance

Resistance to BTK inhibitors can also occur through mutations in downstream signaling molecules, effectively bypassing the need for BTK activation. Phospholipase Cγ2 (PLCG2) is a critical substrate of BTK in the B-cell receptor (BCR) signaling pathway. hematologyandoncology.netfrontiersin.org

Gain-of-function mutations in the PLCG2 gene have been identified as a significant mechanism of resistance, sometimes co-occurring with BTK mutations, but also capable of conferring resistance independently. nih.govaacrjournals.orgnih.gov These mutations, such as R665W and L845F, render the PLCG2 protein constitutively active or hypersensitive to upstream signals other than BTK. nih.govnih.gov This allows for the continuous activation of downstream signaling pathways, such as calcium mobilization and NF-κB activation, even in the presence of effective BTK inhibition. nih.govnih.gov Consequently, the malignant B-cells can continue to proliferate and survive despite the blockade of BTK.

Preclinical Strategies to Overcome Resistance

The growing understanding of resistance mechanisms has spurred the development of several preclinical strategies aimed at overcoming or preventing resistance to irreversible BTK inhibitors.

Exploration of Non-Covalent BTK Inhibitors

A major strategy to overcome resistance mediated by the C481S mutation is the development of non-covalent, reversible BTK inhibitors. osti.govesmo.orgnih.gov These inhibitors are designed to bind potently to the ATP-binding pocket of BTK through hydrogen bonds, ionic interactions, and hydrophobic forces, without relying on a covalent interaction with the Cys481 residue. researchgate.nethematologyandoncology.net

This allows them to effectively inhibit both wild-type BTK and the C481S mutant. nih.govhematologyandoncology.net Several non-covalent BTK inhibitors have shown promise in preclinical studies and clinical trials, demonstrating activity against various BTK mutations.

Non-Covalent BTK Inhibitor Mechanism of Action Activity against C481S Mutant References
Pirtobrutinib (LOXO-305)Reversible, non-covalent binding to BTK ATP pocket.Yes mdpi.comnih.govhaematologica.org
GDC-0853 (Fenebrutinib)Reversible, selective non-covalent BTK inhibitor.Yes nih.govnih.gov
ARQ-531ATP-competitive, non-covalent inhibitor of BTK and other kinases.Yes nih.gov
Vecabrutinib (SNS-062)Reversible, non-covalent binding to BTK ATP pocket.Yes hematologyandoncology.net
XMU-MP-3Non-covalent BTK inhibitor.Yes nih.gov
CB1763 (AS-1763)Selective, reversible non-covalent BTK inhibitor.Yes hematologyandoncology.net
GNE-431Non-covalent BTK inhibitor.Yes osti.govacs.orghematologyandoncology.net
CGI-1746Non-covalent BTK inhibitor.Yes hematologyandoncology.net

Combination Therapeutic Approaches

Combining BTK inhibitors with other targeted agents is another promising strategy to overcome resistance. This approach aims to target multiple nodes in a signaling pathway or to engage parallel survival pathways.

One such combination is with BCL-2 inhibitors, like venetoclax. haematologica.orglls.org BCL-2 is a key anti-apoptotic protein, and its inhibition can induce cell death, which may be synergistic with the anti-proliferative effects of BTK inhibition. This combination has shown efficacy in overcoming resistance and deepening responses in clinical studies. haematologica.orglls.org

Combination with PI3K inhibitors is also being explored. nih.govashpublications.org The PI3K/AKT/mTOR pathway is a crucial survival pathway in B-cells that can be activated as a compensatory mechanism to BTK inhibition. ashpublications.orgnih.gov Dual targeting of BTK and PI3K may prevent the emergence of resistance.

Identification and Targeting of Compensatory Signaling Pathways

Resistance to BTK inhibitors can arise from the activation of compensatory or bypass signaling pathways that promote cell survival independently of BTK. mdpi.comnih.gov These can include the PI3K/AKT/mTOR, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.govpreprints.org

Preclinical research is focused on identifying the key nodes in these compensatory pathways that can be targeted therapeutically. For instance, upregulation of MYC, a downstream effector of the MAPK pathway, has been associated with ibrutinib resistance. nih.gov Therefore, targeting MYC or upstream kinases in the MAPK pathway could be a viable strategy. Similarly, the activation of alternative kinases like LYN and SYK can provide a bypass to BTK inhibition and represent potential therapeutic targets. nih.gov Another emerging strategy is the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of the BTK protein, offering a way to overcome resistance mutations by eliminating the target protein altogether. mdpi.comnih.govmemoinoncology.com

Chmfl Btk 01 As a Pharmacological Tool in Research

Utility in Dissecting BTK-Mediated Signaling Pathways

CHMFL-BTK-01 serves as a crucial instrument for elucidating the complex signaling cascades mediated by BTK. As a member of the Tec family of non-receptor tyrosine kinases, BTK is a key regulator in multiple cellular processes. nih.govmedchemexpress.com

The high potency and selectivity of this compound allow researchers to specifically inhibit BTK activity and observe the downstream consequences. It has an IC50 of 7 nM, indicating strong inhibitory action. medchemexpress.comadooq.comglpbio.comglpbio.comabmole.commedchemexpress.com This compound has been shown to potently inhibit the autophosphorylation of BTK at the Y223 residue, a critical step in its activation. medchemexpress.comadooq.comglpbio.comglpbio.comabmole.commedchemexpress.comglpbio.com

By forming a covalent bond with the Cys481 residue in the ATP-binding pocket of BTK, this compound ensures irreversible inhibition. nih.govnih.gov This irreversible binding is a key feature, confirmed by both X-ray crystal structure analysis and cysteine-to-serine mutation experiments. patsnap.com The specificity of this binding provides a clear mechanism of action for researchers studying BTK's role in cellular signaling.

Studies using this compound have demonstrated its ability to block BCR signaling in cell lines like Ramos cells. nih.gov For instance, it effectively inhibits the phosphorylation of BTK's downstream substrate, PLCγ2. nih.govacs.org This targeted inhibition helps to map out the specific signaling events controlled by BTK, distinguishing them from other cellular pathways. Its high selectivity, with an S score (35) of 0.00 in a KINOMEscan of 468 kinases, ensures that the observed effects are primarily due to BTK inhibition and not off-target interactions with other kinases like BMX, JAK3, and EGFR. nih.govpatsnap.comproteopedia.org

Application in Advancing Understanding of Disease Pathophysiology

The targeted action of this compound makes it a valuable asset in understanding the pathophysiology of various diseases where BTK is implicated, including B-cell malignancies and autoimmune disorders. frontiersin.org

B-cell Malignancies: In cancer research, particularly in the context of B-cell cancers like chronic lymphocytic leukemia and non-Hodgkin lymphoma, this compound is used to probe the role of BTK in cancer cell proliferation and survival. Research has shown that treatment with this inhibitor can arrest the cell cycle in the G0/G1 phase and induce apoptosis in lymphoma cell lines such as U2932 and Pfeiffer. patsnap.com This provides direct evidence of BTK's critical role in the survival mechanisms of these cancer cells.

Autoimmune Diseases: BTK is also a crucial player in inflammatory processes and autoimmune diseases like rheumatoid arthritis. nih.govnih.gov this compound has been utilized to investigate how BTK inhibition can suppress inflammatory responses. By inhibiting B-cell activation and the production of pro-inflammatory cytokines such as TNF-α and IL-6, researchers can better understand the pathways that drive autoimmune conditions. nih.gov This knowledge is foundational for developing new therapeutic strategies.

The compound's ability to ameliorate symptoms and prevent joint destruction in animal models of arthritis further underscores its utility in studying disease mechanisms. nih.govnih.gov

Potential for Development of Novel Research Methodologies

The unique properties of this compound open avenues for the development of new research methodologies. Its high selectivity and irreversible binding make it a candidate for development as a chemical probe.

For example, attaching a reporter molecule, such as a biotin (B1667282) or a fluorescent tag, to this compound could allow for the visualization and tracking of BTK within cells. This could lead to a better understanding of the kinase's subcellular localization and its interactions with other proteins. The development of such probes, inspired by inhibitors like this compound, is an active area of research. nih.gov

Furthermore, the well-defined structure-activity relationship of this compound, established through studies like 3D-QSAR and molecular docking, can guide the design of future, even more, selective and potent BTK inhibitors. These next-generation tools could have refined properties, such as improved cell permeability or specificities for mutant forms of BTK that arise in drug-resistant cancers. The challenges with the oral absorption of this compound, which halted its clinical development, also provide valuable lessons for the design of future research compounds with more favorable pharmacokinetic profiles. nih.gov

Interactive Data Table: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Selectivity Score (S score @ 1µM)Notes
BTK 7 medchemexpress.comadooq.comglpbio.comglpbio.comabmole.commedchemexpress.comnih.govpatsnap.com0.00 (over 468 kinases) nih.govpatsnap.comproteopedia.orgHighly potent and selective irreversible inhibitor.
BMX Activity completely abolished nih.govpatsnap.comproteopedia.org---Demonstrates high selectivity against this closely related kinase.
JAK3 Activity completely abolished nih.govpatsnap.comproteopedia.org---High selectivity observed.
EGFR Activity completely abolished nih.govpatsnap.comproteopedia.org---High selectivity observed.

Interactive Data Table: Cellular Effects of this compound

Cell LineEffectEC50Reference
U2932Cell cycle arrest (G0/G1), Apoptosis inductionNot specified patsnap.com
PfeifferCell cycle arrest (G0/G1), Apoptosis inductionNot specified patsnap.com
RamosInhibition of BTK Y223 autophosphorylation<30 nM patsnap.com nih.govpatsnap.com
RamosInhibition of PLCγ2 phosphorylation300 nM (Y1217) nih.gov

Table of Compounds

Q & A

Q. What is the molecular mechanism of CHMFL-BTK-01 in inhibiting BTK activity?

this compound covalently binds to the cysteine 481 residue in the BTK kinase domain, irreversibly blocking its enzymatic activity. This inhibition disrupts BTK-dependent signaling pathways, such as B-cell receptor signaling. The compound exhibits an IC50 of 7 nM in kinase assays and suppresses BTK Y223 autophosphorylation, a critical step in its activation . To validate this mechanism, researchers should perform in vitro kinase activity assays alongside cellular models (e.g., Ramos B-cells) to measure phosphorylation downstream of BTK.

Q. How does this compound achieve selectivity among tyrosine kinases?

this compound demonstrates high selectivity for BTK over other kinases due to its structural optimization. Comparative kinase profiling using panels of 300+ kinases is recommended to confirm selectivity. Key residues in BTK (e.g., Cys481) and the compound’s acrylamide group enable covalent binding, reducing off-target effects. Researchers should cross-validate results with negative controls (e.g., BTK C481S mutant cells) to rule out non-specific inhibition .

Q. What experimental design is optimal for assessing this compound’s inhibitory effects in cellular models?

  • Step 1: Use BTK-dependent cell lines (e.g., activated B-cell lymphoma cells) and measure phosphorylation of BTK substrates (e.g., PLCγ2).
  • Step 2: Include concentration-response curves (1 nM–10 µM) and compare to irreversible inhibitors like ibrutinib.
  • Step 3: Employ washout experiments to confirm irreversible binding.
  • Step 4: Validate with genetic knockdown/rescue experiments to ensure observed effects are BTK-specific .

Q. How does this compound’s chemical structure influence its potency and stability?

The compound’s 5-phenoxy-2-aminopyridine scaffold and acrylamide warhead are critical for covalent binding. Structural comparisons with ibrutinib reveal differences in side chains that enhance BTK binding and reduce off-target interactions (e.g., EGFR inhibition). Stability studies (e.g., plasma protein binding, metabolic stability in hepatocytes) should be conducted to assess pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported kinase selectivity profiles?

Discrepancies may arise from assay conditions (e.g., ATP concentrations, incubation times) or cell-type-specific signaling contexts. To address this:

  • Method 1: Replicate experiments using standardized protocols (e.g., Eurofins KinaseProfiler).
  • Method 2: Combine biochemical assays with cellular thermal shift assays (CETSA) to confirm target engagement.
  • Method 3: Use CRISPR-engineered BTK-knockout cells as negative controls to isolate off-target effects .

Q. What strategies optimize this compound for in vivo efficacy studies?

  • Approach 1: Modify pharmacokinetic properties via prodrug formulations or PEGylation to enhance solubility and half-life.
  • Approach 2: Use syngeneic or xenograft models of B-cell malignancies (e.g., Eµ-TCL1 mice) to evaluate tumor regression and BTK occupancy.
  • Approach 3: Monitor pharmacodynamic markers (e.g., CD69 expression on B-cells) to correlate dosing with target inhibition .

Q. How do resistance mutations (e.g., BTK C481S) impact this compound’s efficacy, and how can this be addressed?

The C481S mutation disrupts covalent binding, rendering this compound ineffective. To overcome this:

  • Solution 1: Develop non-covalent inhibitors targeting alternative BTK conformations (e.g., L528W mutation).
  • Solution 2: Combine this compound with proteasome inhibitors (e.g., bortezomib) to degrade mutant BTK.
  • Solution 3: Use RNA-seq to identify compensatory pathways (e.g., PI3K/AKT) and design dual-target therapies .

Q. What methodologies best analyze this compound’s synergistic effects with other oncology agents?

  • Framework 1: Perform combination index (CI) assays using Chou-Talalay methodology to quantify synergy (CI < 1).
  • Framework 2: Use phospho-proteomics to map signaling crosstalk (e.g., BTK and PI3K inhibition).
  • Framework 3: Validate in vivo using PDX models treated with this compound + R-CHOP-like regimens .

Q. How can researchers ensure reproducibility in this compound studies across labs?

  • Guideline 1: Adhere to FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable.
  • Guideline 2: Publish detailed protocols (e.g., compound storage conditions, assay buffers) in supplementary materials.
  • Guideline 3: Collaborate with independent labs for cross-validation, especially for conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHMFL-BTK-01
Reactant of Route 2
Reactant of Route 2
CHMFL-BTK-01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.